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molecular formula C6H6N2O2 B013487 3-Aminopicolinic acid CAS No. 1462-86-8

3-Aminopicolinic acid

Cat. No. B013487
M. Wt: 138.12 g/mol
InChI Key: BOOMHTFCWOJWFO-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

A solution of 3-aminopicolinic acid (5.00 g, 36.2 mmol) in EtOH (70 mL) and concentrated sulfuric acid (6.0 mL, 110 mmol) was heated to 100° C. and stirred for 5 days. The cooled mixture was concentrated to −20 mL and poured over ice. This mixture was treated with aqueous ammonia (NH4OH, conc) until pH>7. This was extracted twice with 100 mL EtOAc. The basified aqueous layer was saturated with salt and extracted again with 2× 100 mL EtOAc. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to 4.15 g of an off white solid (69%). 1H NMR (400 MHz, DMSO-d6) δ 1.30 (t, J=7.07 Hz, 3H), 4.27 (q, J=7.07 Hz, 2H), 6.67 (br. s., 2H), 7.17-7.22 (m, 1H), 7.24-7.29 (m, 1H), 7.84 (dd, J=4.04, 1.52 Hz, 1H). MS (ES+): m/z=167.06 (100) [M+1]. HPLC: tR=2.76 min (ZQ3, vvpolar—5 min).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([OH:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.S(=O)(=O)(O)O.[CH3:16][CH2:17]O>>[NH2:1][C:2]1[C:3]([C:8]([O:10][CH2:16][CH3:17])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C(=NC=CC1)C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
70 mL
Type
reactant
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The cooled mixture was concentrated to −20 mL
ADDITION
Type
ADDITION
Details
poured over ice
ADDITION
Type
ADDITION
Details
This mixture was treated with aqueous ammonia (NH4OH, conc) until pH>7
EXTRACTION
Type
EXTRACTION
Details
This was extracted twice with 100 mL EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted again with 2× 100 mL EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 4.15 g of an off white solid (69%)
CUSTOM
Type
CUSTOM
Details
HPLC: tR=2.76 min (ZQ3, vvpolar—5 min)
Duration
5 min

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
NC=1C(=NC=CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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